Bienvenue dans la boutique en ligne BenchChem!

N2,N2-Dimethyl-1H-benzo[d]imidazole-2,5-diamine

Lipophilicity Drug-likeness Physicochemical profiling

N2,N2-Dimethyl-1H-benzo[d]imidazole-2,5-diamine (CAS 462649-02-1; molecular formula C₉H₁₂N₄; molecular weight 176.22 g/mol) is a heterocyclic benzimidazole derivative bearing a dimethylamino substituent at the 2-position and a primary amino group at the 5-position of the benzimidazole core. Its canonical SMILES is CN(C)C1=NC2=C(N1)C=C(C=C2)N, and it is also cataloged under the synonym 2-dimethylamino-5-aminobenzimidazole.

Molecular Formula C9H12N4
Molecular Weight 176.223
CAS No. 462649-02-1
Cat. No. B2810262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN2,N2-Dimethyl-1H-benzo[d]imidazole-2,5-diamine
CAS462649-02-1
Molecular FormulaC9H12N4
Molecular Weight176.223
Structural Identifiers
SMILESCN(C)C1=NC2=C(N1)C=C(C=C2)N
InChIInChI=1S/C9H12N4/c1-13(2)9-11-7-4-3-6(10)5-8(7)12-9/h3-5H,10H2,1-2H3,(H,11,12)
InChIKeyGDIRRUCMINBFNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N2,N2-Dimethyl-1H-benzo[d]imidazole-2,5-diamine (CAS 462649-02-1): Structural Identity and Procurement Baseline


N2,N2-Dimethyl-1H-benzo[d]imidazole-2,5-diamine (CAS 462649-02-1; molecular formula C₉H₁₂N₄; molecular weight 176.22 g/mol) is a heterocyclic benzimidazole derivative bearing a dimethylamino substituent at the 2-position and a primary amino group at the 5-position of the benzimidazole core [1]. Its canonical SMILES is CN(C)C1=NC2=C(N1)C=C(C=C2)N, and it is also cataloged under the synonym 2-dimethylamino-5-aminobenzimidazole . The compound is commercially available from multiple vendors at purities ≥98% and is primarily positioned as a research building block for medicinal chemistry and organic synthesis applications . Computed physicochemical properties include a predicted density of 1.301±0.06 g/cm³, a predicted boiling point of 384.2±34.0 °C, an XLogP3-AA of 1.3, and a topological polar surface area (TPSA) of 57.9 Ų [1].

Why Generic Benzimidazole Diamines Cannot Substitute for N2,N2-Dimethyl-1H-benzo[d]imidazole-2,5-diamine


The benzimidazole-2,5-diamine scaffold supports multiple substitution patterns—varying at N1, N2 (mono- vs. di-alkyl), and the 5/6-amino position—that generate compounds with divergent physicochemical and biological profiles. Substituting N2,N2-dimethyl-1H-benzo[d]imidazole-2,5-diamine with its unsubstituted parent (1H-benzimidazole-2,5-diamine, CAS 85561-97-3) introduces a primary amine at the 2-position instead of the tertiary dimethylamino group, which alters hydrogen-bonding capacity, basicity, and LogP [1]. The N2-monomethyl analog (CAS 832102-62-2) retains one exchangeable N–H proton, affecting both solubility and target-binding pharmacophore geometry . The N1-methylated variant (CAS 46297-17-0) blocks tautomerization at the imidazole N1, which can significantly shift binding mode and metabolic stability . The 2,6-diamine regioisomer relocates the primary amino group, changing the vector of key hydrogen-bond interactions. These structural differences directly translate into quantifiable shifts in predicted LogP (this compound: ~1.2–1.3), TPSA, and boiling point, and—critically—into divergent biological performance within the same target class, as evidenced by patent SAR disclosures in the CD73 inhibitor space .

Quantitative Differentiation Evidence for N2,N2-Dimethyl-1H-benzo[d]imidazole-2,5-diamine vs. Closest Analogs


Predicted Lipophilicity (XLogP3-AA / LogP): N2,N2-Dimethyl Derivative vs. Unsubstituted Parent

The N2,N2-dimethyl substitution on 1H-benzo[d]imidazole-2,5-diamine increases computed lipophilicity relative to the unsubstituted parent compound. This differentiation is critical for membrane permeability predictions and LogP-based screening filters in drug discovery [1].

Lipophilicity Drug-likeness Physicochemical profiling Medicinal chemistry

Predicted Boiling Point and Density: N2,N2-Dimethyl Derivative vs. Unsubstituted Parent 1H-Benzimidazole-2,5-diamine

N2,N2-Dimethylation markedly lowers the predicted boiling point and density compared to the unsubstituted 1H-benzimidazole-2,5-diamine parent. These differences have practical implications for purification method selection (distillation feasibility), storage, and formulation .

Physicochemical property Purification Formulation Process chemistry

Topological Polar Surface Area (TPSA): Differentiation from N1-Methylated and 2,6-Diamine Regioisomeric Analogs

The TPSA of this compound (57.9 Ų) places it below the commonly cited 60 Ų threshold associated with favorable blood-brain barrier penetration, and below the 140 Ų cutoff for oral absorption. The N2,N2-dimethyl-2,5-diamine regioisomer exhibits a distinct TPSA compared to the 2,6-diamine regioisomer and the N1-methylated derivative, differences that guide fragment-based drug design decisions [1].

Medicinal chemistry design Blood-brain barrier penetration Oral bioavailability prediction Property-based drug design

Commercial Purity Benchmarking: ≥98% Specification vs. Lower-Purity Analogs in the Same Scaffold Class

This compound is consistently offered at ≥98% purity by multiple independent vendors (Chemscene, Leyan, Fluorochem), whereas the unsubstituted parent 1H-benzimidazole-2,5-diamine (CAS 85561-97-3) is listed at a minimum purity of 95% by at least one major supplier, and the N2,N2,1-trimethyl analog (CAS 46297-17-0) is available at 97% purity .

Chemical procurement Quality specification Reproducibility Screening collection

CD73 Inhibitor Patent Landscape: Structural Positioning of the N2,N2-Dimethyl-2,5-diamine Scaffold Within Benzimidazole-Based CD73 Antagonist Series

Patent literature identifies benzimidazole-2,5-diamine derivatives as CD73 (ecto-5'-nucleotidase) inhibitors, a target of high interest in immuno-oncology for reversing adenosine-mediated immune suppression in the tumor microenvironment [1]. The N2,N2-dimethyl-2,5-diamine scaffold is structurally positioned as an important intermediate substitution pattern within the broader benzimidazole CD73 inhibitor patent family, distinct from N2-aryl and N2-alkyl carboxamide series that dominate later-generation clinical candidates [2]. While target-specific IC₅₀ or Kᵢ data for this exact compound against CD73 has not been identified in the public domain, patent Markush structures encompassing this substitution pattern indicate its relevance as an early-stage scaffold for CD73 inhibitor optimization .

Immuno-oncology CD73 inhibitor Adenosine pathway Patent analysis Small molecule therapeutic

Recommended Research and Procurement Application Scenarios for N2,N2-Dimethyl-1H-benzo[d]imidazole-2,5-diamine


Fragment-Based Drug Discovery (FBDD) for CNS-Penetrant Kinase or CD73 Inhibitor Programs

With a TPSA of 57.9 Ų (below the 60 Ų CNS penetration threshold) and molecular weight of 176.22 g/mol—well within fragment-like (Rule of Three) space—this compound is an ideal fragment starting point for CNS-targeted medicinal chemistry campaigns [1]. The 5-amino group provides a synthetically tractable handle for parallel library synthesis via amide coupling, sulfonamide formation, or reductive amination, while the 2-dimethylamino group serves as a masked tertiary amine pharmacophore . Procurement of this compound at ≥98% purity ensures reproducible fragment screening data, a critical consideration given that even minor impurities can generate false-positive hits in biophysical assays (SPR, TSA, NMR) at the high concentrations typically used in fragment screens .

Building Block for CD73 Inhibitor Lead Optimization in Immuno-Oncology

Patent landscape analysis positions benzimidazole-2,5-diamine derivatives within the CD73 inhibitor chemotype space, a validated immuno-oncology target . This compound offers a lower molecular weight (176.22) than more elaborated CD73 inhibitor leads, providing higher ligand efficiency and room for optimization. Its N2,N2-dimethyl substitution differentiates it from the N2-monomethyl analog (CAS 832102-62-2) by eliminating one H-bond donor, which may reduce promiscuous binding and improve selectivity profiles. Researchers can use this compound as a core scaffold for systematic SAR exploration at the 5-amino position while maintaining the N2,N2-dimethyl motif constant.

Synthetic Intermediate for Parallel Library Synthesis in Kinase Inhibitor Programs

The benzimidazole-2,5-diamine scaffold, particularly with N2,N2-dialkyl substitution, is a recognized privileged structure in kinase inhibitor design [2]. The 5-primary amine provides a single, unambiguous point for diversification, enabling clean parallel synthesis without protecting group manipulation at the N2 position. This contrasts with the unsubstituted parent 1H-benzimidazole-2,5-diamine, which has two reactive primary amines requiring orthogonal protection strategies. The predicted boiling point advantage (~92 °C lower than the unsubstituted parent) also facilitates purification of intermediates during multi-step synthesis .

Physicochemical Standard for Benzimidazole Property-Based Drug Design Calibration

As a well-characterized benzimidazole with computed LogP (~1.2–1.3), TPSA (57.9 Ų), density (1.301 g/cm³), and boiling point (384.2 °C), this compound can serve as a calibration standard for computational chemistry models predicting benzimidazole ADME properties [1]. Its placement near key property thresholds (LogP >1, TPSA <60 Ų for CNS, MW <200 for fragment-likeness) makes it a valuable reference point for medicinal chemistry teams benchmarking new virtual compounds against established physicochemical criteria.

Quote Request

Request a Quote for N2,N2-Dimethyl-1H-benzo[d]imidazole-2,5-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.